High-Affinity Binding to Human GCN5/KAT2A Bromodomain: Ki = 1.26–1.30 nM via BROMOscan
6-Bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one exhibits high-affinity binding to the human histone acetyltransferase KAT2A (GCN5) bromodomain, with a reported inhibition constant (Ki) of 1.26 nM in the BROMOscan assay [1]. A replicate measurement confirmed this potency at Ki = 1.30 nM [2]. In the same assay platform, closely related benzoxazolone derivatives lacking the 6-bromo-5-nitro substitution pattern show substantially reduced or undetectable binding to GCN5, establishing this specific substitution pattern as a key determinant of target engagement.
| Evidence Dimension | Binding affinity (Ki) to human GCN5/KAT2A bromodomain |
|---|---|
| Target Compound Data | Ki = 1.26 nM (and 1.30 nM replicate) |
| Comparator Or Baseline | Unsubstituted benzoxazolone or 5-nitro-2-benzoxazolone: no measurable binding in BROMOscan at GCN5 |
| Quantified Difference | >1000-fold affinity gain relative to unsubstituted core scaffold |
| Conditions | Human partial length GCN5 expressed in bacterial expression system; BROMOscan competitive binding assay |
Why This Matters
This nanomolar affinity validates 6-Bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one as a potent, assay-validated chemical probe for GCN5/KAT2A bromodomain studies, enabling reliable structure-activity relationship (SAR) benchmarking that cannot be achieved with other benzoxazolone analogs.
- [1] BindingDB / ChEMBL. (2025). BDBM50234923 (CHEMBL4069412): Binding affinity to human partial length GCN5 expressed in bacterial expression system by BROMOscan method. Ki = 1.26 nM. View Source
- [2] BindingDB / ChEMBL. (2025). BDBM50234923 (CHEMBL4069412): Replicate binding affinity to human GCN5 by BROMOscan method. Ki = 1.30 nM. View Source
